Product packaging for cfxR protein(Cat. No.:CAS No. 145173-15-5)

cfxR protein

Cat. No.: B1179132
CAS No.: 145173-15-5
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Description

The cfxR protein is a transcriptional activator identified in the bacterium Alcaligenes eutrophus (also known as Ralstonia eutropha ), where it plays a central role in regulating autotrophic carbon dioxide assimilation . This regulatory protein, with a molecular weight of approximately 34.8 kDa, is essential for the expression of two cfx operons that contain the structural genes encoding enzymes of the Calvin-Benson-Bassham cycle, the primary pathway for CO2 fixation in these bacteria . The cfxR gene is transcribed divergently from the chromosomal cfx operon, and the this compound functions as a DNA-binding protein, binding to target sites upstream of both the chromosomal and plasmid-encoded cfx operons to activate their transcription . The N-terminal sequence of CfxR shows significant similarity to bacterial regulatory proteins belonging to the LysR family, a large group of transcriptional regulators in prokaryotes . Heterologous expression of cfxR has been successfully achieved in Escherichia coli . This protein is a critical research tool for scientists studying bacterial metabolism, carbon cycle regulation, and genetic circuits in autotrophic organisms. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

145173-15-5

Molecular Formula

C11H11NO2

Synonyms

cfxR protein

Origin of Product

United States

Molecular Genetics and Expression of Cfxr Protein

Genomic Locus and Operonic Organization of cfxR

The cfxR gene is typically located immediately upstream of and in divergent orientation to the cbb operon(s) that contain the structural genes for Calvin cycle enzymes, such as RuBisCO nih.govoup.comoup.com. This arrangement forms a control region that facilitates the coordinated regulation of both the regulator and the regulated genes oup.comoup.com.

In Alcaligenes eutrophus H16, cfxR is an open reading frame of 954 bp, with a translational initiation codon situated 167 bp upstream of the chromosomal cfx operon nih.gov. The divergent transcription allows for potential autoregulation of cfxR expression, a common feature among LysR-type transcriptional regulators asm.org. The spacing between cfxR and the regulated cbb operons can vary between different organisms, such as 91 bp in Rhodobacter sphaeroides and 243 bp in Nitrobacter vulgaris oup.com.

Research findings indicate that in some organisms, like Rhodobacter sphaeroides, there might be multiple cbb gene clusters located on different chromosomes, each potentially associated with a cbbR (the equivalent of cfxR in this organism) gene oup.comoup.com.

Transcriptional Regulation of cfxR Gene Expression

Transcriptional regulation is a primary level of control for cfxR gene expression. As a LysR-type transcriptional regulator, CfxR typically functions as an activator, promoting the transcription of the downstream cbb operons nih.govoup.comoup.com. LysR-type regulators are known to bind to specific DNA sequences in the promoter regions of their target genes asm.orgwikipedia.org.

Studies have shown that CfxR is a DNA-binding protein with target sites located upstream of both chromosomal and plasmid-encoded cfx operons nih.gov. The divergent orientation of cfxR and the cbb operon allows for overlapping promoter regions, which is characteristic of autoregulation by LysR-type proteins asm.org. This autoregulation often involves the regulator binding to its own promoter region, influencing its own transcription levels asm.org.

In Rhodobacter sphaeroides, the transcriptional regulation of cbb operons involves not only CbbR (cfxR) but also other protein factors like RegA (PrrA) oup.comnih.gov. CbbR and RegA interact with specific promoter sequences of the cbb operons, and their interaction is necessary for optimal transcription of these genes nih.gov. This suggests a complex regulatory network controlling cfxR expression and the subsequent activation of Calvin cycle genes oup.com.

Post-Transcriptional and Translational Control Mechanisms of cfxR Protein Synthesis

While transcriptional regulation is well-documented for cfxR, post-transcriptional and translational control mechanisms can also play a role in fine-tuning this compound synthesis and activity. Post-transcriptional regulation involves control at the RNA level after transcription but before translation wikipedia.orglumenlearning.com. This can include mechanisms such as RNA processing, stability, and localization wikipedia.orglumenlearning.com. Translational control regulates the rate at which mRNA is translated into protein libretexts.org.

Although specific details regarding the post-transcriptional and translational control of cfxR are not as extensively documented as its transcriptional regulation, general mechanisms observed in bacteria could apply. These might include:

mRNA stability: The lifespan of the cfxR mRNA can influence the amount of protein produced. RNA-binding proteins can affect mRNA stability lumenlearning.com.

Ribosome binding: The efficiency with which ribosomes bind to the cfxR mRNA can impact translation initiation youtube.com. Inhibitory proteins can block ribosome binding youtube.com.

Translational repressors: Proteins that bind to the mRNA and inhibit translation youtube.com.

Post-translational modification, which occurs after the protein has been synthesized, can also affect this compound activity, stability, or interactions with other molecules libretexts.orgyoutube.comlibretexts.org. Common post-translational modifications include phosphorylation, glycosylation, and the formation of disulfide bridges youtube.com. Protein degradation is another form of post-translational control that regulates protein levels within the cell libretexts.org.

cfxR Gene Expression Dynamics in Response to Environmental Cues

The expression of cfxR and the Calvin cycle genes it regulates is responsive to environmental cues, particularly those related to carbon availability. Autotrophic bacteria utilize CO2 as their carbon source, and the Calvin cycle is essential for this process nih.govoup.combiorxiv.org. Therefore, the expression of genes involved in CO2 fixation, including cfxR, is expected to be upregulated when CO2 is available and required for growth.

Research indicates that the regulation of cbb operons, and by extension cfxR, is more stringent in facultative autotrophs compared to obligate autotrophs oup.comoup.com. This suggests that in organisms capable of both autotrophic and heterotrophic growth, the expression of CO2 fixation machinery is tightly controlled and likely induced under conditions favoring autotrophy, such as the presence of CO2 and the absence of suitable organic carbon sources.

While the precise metabolic signals that trigger CfxR activity are still under investigation, the redox state of the cell is believed to play a key role in the regulatory network controlling cbb operon expression oup.com. Changes in the cellular redox balance, which can be influenced by environmental factors, could serve as a signal for the cell to activate or repress CO2 fixation pathways.

Environmental factors such as temperature, chemicals, and even air pollution can influence gene expression in general, often through epigenetic modifications sensorybeginnings.comsavemyexams.com. While direct studies on the impact of all these factors specifically on cfxR expression are limited in the provided search results, it is plausible that various environmental conditions could indirectly influence the complex regulatory network governing CO2 assimilation.

Structural Biology of Cfxr Protein

Primary Amino Acid Sequence Analysis and Functional Domain Identification in cfxR Protein

Primary sequence analysis of this compound reveals features characteristic of LysR-type transcriptional regulators. The this compound from Alcaligenes eutrophus has a molecular weight of 34.8 kDa and is encoded by an open reading frame of 954 base pairs. annualreviews.orgnih.gov A defining feature of LTTRs, including cfxR based on sequence similarity, is the presence of a conserved N-terminal DNA-binding domain (DBD) and a C-terminal effector-binding domain (EBD). annualreviews.orgnih.govnih.govannualreviews.orgmicrobiologyresearch.orgasm.org

The N-terminal domain, typically comprising the first 60-65 amino acids in LTTRs, contains a winged helix-turn-helix (wHTH) motif. microbiologyresearch.orgasm.orgnih.govsci-hub.senih.gov This wHTH motif is crucial for sequence-specific binding to DNA regulatory sites. microbiologyresearch.orgasm.org The high similarity of the cfxR N-terminal sequence to other bacterial LysR family proteins strongly suggests the presence of a similar DNA-binding domain. annualreviews.orgnih.gov

The larger C-terminal domain, the effector-binding domain (EBD), is involved in recognizing and binding small-molecule ligands, known as effectors or coinducers. annualreviews.organnualreviews.orgasm.orgnih.gov This binding event modulates the activity of the N-terminal DNA-binding domain. asm.org The EBD is generally composed of two subdomains, RD1 and RD2, and shares structural similarities with periplasmic substrate-binding proteins. asm.orgnih.gov While specific domain boundaries for cfxR require detailed analysis, the conserved architecture of LTTRs indicates that cfxR likely possesses these two principal functional domains.

Mutational studies on other LTTRs have helped delineate regions within the sequence important for coinducer recognition and response, as well as for DNA binding. sci-hub.senih.govoup.com These studies support the division into distinct functional domains, although some residues may contribute to multiple aspects of regulation.

Predicted and Experimentally Determined Secondary and Tertiary Structures of this compound

Crystal structures of other full-length LTTRs, such as CbnR and CrgA, and isolated effector-binding domains (e.g., from BenM), reveal common secondary structural elements, including alpha-helices and beta-sheets, organized into distinct domains. nih.govresearchgate.netuwo.ca The N-terminal DNA-binding domain contains the characteristic helix-turn-helix motif. microbiologyresearch.orgasm.orgnih.gov The C-terminal effector-binding domain typically adopts a fold similar to periplasmic binding proteins, characterized by beta-sheets surrounded by alpha-helices. nih.gov

Computational methods for protein structure prediction, such as AlphaFold, can predict protein secondary and tertiary structures based on amino acid sequence. wikipedia.orgebi.ac.ukosdd.netmdpi.commolbiol-tools.camolbiol-tools.capaperswithcode.comnih.gov While a specific AlphaFold model for cfxR was not found in the immediate search, such tools could be used to generate a predicted 3D structure based on its amino acid sequence, providing insights into its secondary and tertiary organization.

Based on its classification as an LTTR, cfxR is expected to fold into a tertiary structure where the N-terminal DBD and C-terminal EBD are distinct but connected by a linker region, allowing for domain movements important for function. annualreviews.orgnih.gov

Oligomeric States and Quaternary Structure Formation of this compound

LysR-type transcriptional regulators, including cfxR, typically function as homooligomers, meaning they self-associate to form complexes of multiple identical subunits. annualreviews.organnualreviews.orgplos.org The most common oligomeric state observed for LTTRs is a homotetramer, consisting of four identical polypeptide chains. annualreviews.organnualreviews.orgnih.govplos.org Some LTTRs have also been observed as dimers or octamers under certain conditions. nih.govplos.org

The formation of the quaternary structure in LTTRs is primarily mediated by interactions between the subunits, particularly involving the linker helix connecting the DBD and EBD, and interactions between the EBDs. annualreviews.orgnih.govresearchgate.netuwo.ca These interactions lead to the assembly of dimeric units that further associate to form the functional tetrameric complex. researchgate.netuwo.ca

While the specific oligomeric state of this compound in Alcaligenes eutrophus has been indicated as a 34.8 kDa protein corresponding to a single subunit annualreviews.orgnih.gov, its function as a transcriptional regulator belonging to the LysR family strongly implies it forms a higher-order oligomer, most likely a tetramer, to bind DNA and exert its regulatory role. The oligomeric state can be influenced by factors such as protein concentration and the presence of ligands. researchgate.netfrontiersin.org

The quaternary structure is essential for the cooperative binding of LTTRs to their target DNA sequences, which often contain multiple binding sites recognized by the individual subunits within the oligomer. asm.org

Post-Translational Modifications of this compound and Their Structural Implications

Information regarding specific post-translational modifications (PTMs) of this compound in Alcaligenes eutrophus was not found in the provided search results. However, proteins in general are subject to a wide variety of PTMs that can significantly impact their structure, function, localization, and interactions. nih.govwikipedia.orgthermofisher.comnews-medical.netnih.gov

Common types of PTMs include phosphorylation, acetylation, glycosylation, methylation, ubiquitination, and proteolytic cleavage. wikipedia.orgthermofisher.comnews-medical.net These modifications involve the covalent addition of chemical groups or proteins to amino acid side chains or the protein termini. wikipedia.orgthermofisher.com

PTMs can induce conformational changes in protein structure by altering the chemical properties of amino acid residues, affecting intramolecular interactions, and influencing interactions with other molecules. nih.govplos.org For example, phosphorylation can introduce a negative charge, potentially altering electrostatic interactions and leading to structural rearrangements. news-medical.net

While specific PTMs for cfxR are not detailed, it is plausible that cfxR undergoes post-translational modifications that could regulate its activity, stability, or interaction with DNA or other proteins involved in the CO2 fixation pathway. Further research would be needed to identify and characterize any such modifications and their specific structural implications for cfxR.

Ligand-Induced Conformational Changes in this compound

A key aspect of LysR-type transcriptional regulators like cfxR is their ability to bind small-molecule ligands (effectors) that modulate their transcriptional regulatory activity. annualreviews.organnualreviews.orgnih.gov The binding of an effector molecule to the C-terminal effector-binding domain of an LTTR typically induces conformational changes in the protein. annualreviews.organnualreviews.org

These ligand-induced conformational changes are crucial for the regulatory mechanism of LTTRs. In the absence of the effector, LTTRs bind to specific DNA sequences upstream of their target genes, often including a recognition site and sometimes causing a bend in the DNA. asm.org Upon binding of the effector, the conformational change in the LTTR can lead to altered interactions with the DNA, potentially causing further DNA bending or facilitating interactions with RNA polymerase, ultimately leading to the activation of gene transcription. asm.orgsci-hub.se

Summary of Structural Features of this compound (Based on LTTR Family Characteristics)

FeatureDescription
Primary Structure ~317 amino acids (~34.8 kDa). Contains N-terminal DBD and C-terminal EBD. annualreviews.orgnih.gov
Functional Domains N-terminal DNA-Binding Domain (DBD) with wHTH motif; C-terminal Effector-Binding Domain (EBD). annualreviews.orgnih.govannualreviews.orgmicrobiologyresearch.orgasm.org
Secondary Structure Expected to contain alpha-helices and beta-sheets within its domains, similar to other LTTRs. annualreviews.orgnih.gov
Tertiary Structure Folded 3D structure with distinct DBD and EBD, connected by a linker. annualreviews.orgnih.gov
Oligomeric State Most likely functions as a homotetramer. annualreviews.organnualreviews.orgnih.govplos.org
Quaternary Structure Assembly of four identical subunits, mediated by inter-subunit interactions. annualreviews.orgnih.govresearchgate.netuwo.ca

Biochemical Mechanisms and Regulatory Functions of Cfxr Protein

DNA-Binding Specificity and Mechanisms of cfxR Protein

The primary function of cfxR is to act as a DNA-binding protein that controls the expression of genes necessary for the Calvin cycle. nih.gov Its specificity is directed towards the promoter regions of the cfx operons, which encode the enzymes for CO2 fixation. nih.gov In C. necator, one cfx operon is located on the chromosome and another on the megaplasmid pHG1. researchgate.net Mobility shift assays have experimentally demonstrated that the this compound binds to a target site located upstream of both of these operons. nih.gov The gene for the this compound itself is situated immediately upstream of the chromosomal cfx operon and is transcribed in the opposite direction. nih.gov

Like other members of the LysR family, the this compound contains a highly conserved N-terminal domain of about 66 amino acids that features a winged helix-turn-helix (wHTH) motif. nih.govnih.govnih.gov This structural motif is responsible for the direct interaction with the DNA. The HTH motif recognizes and binds to specific DNA sequences, often referred to as LTTR boxes, which typically have a conserved palindromic structure. For many LTTRs, a common consensus binding sequence is a T-N11-A motif, though this can vary. annualreviews.org The binding of LTTRs often induces a bend in the DNA, which is a critical step in the mechanism of transcriptional activation. ebi.ac.uk

Table 1: Characteristics of cfxR DNA-Binding

Feature Description
Protein Family LysR-type transcriptional regulator (LTTR) nih.govnih.gov
DNA-Binding Motif Presumed winged helix-turn-helix (wHTH) motif in the N-terminal domain nih.govannualreviews.org
Target DNA Promoter regions upstream of the chromosomal and plasmid-encoded cfx operons nih.gov
Binding Site Specific sequence known as an LTTR box, often palindromic (e.g., ATGC-N7-GCAT) annualreviews.org
Binding Mechanism Induces conformational changes and bending in the DNA upon binding annualreviews.orgebi.ac.uk

| Genetic Locus | The cfxR gene is located upstream of and is divergent to the chromosomal cfx operon nih.gov |

Protein-Protein Interaction Networks of this compound

As a transcriptional activator, the this compound's primary interaction partner is the RNA polymerase (RNAP) holoenzyme. While direct protein-protein interaction studies specifically for cfxR are not extensively detailed in the available literature, the mechanism for the broader LTTR family is well-understood. Upon activation by a co-inducer, the LTTR undergoes a conformational change. annualreviews.organnualreviews.org This change repositions the regulator on the DNA, allowing it to make direct contact with the RNAP, thereby recruiting it to the promoter and initiating transcription. annualreviews.organnualreviews.org

LTTRs typically function as homotetramers (or sometimes homodimers), meaning the this compound subunits interact with each other to form a functional complex. nih.govannualreviews.org This quaternary structure is essential for its regulatory function, allowing the protein to bind to multiple sites on the DNA simultaneously and to properly engage with RNAP. annualreviews.org The interaction network, therefore, centrally involves cfxR self-association and its crucial, activation-dependent contact with RNA polymerase to drive the expression of target genes.

Table 2: Known and Predicted Protein Interactions for cfxR

Interacting Partner Type of Interaction Functional Role
cfxR (self) Homotetramerization Formation of the active regulatory complex nih.govannualreviews.org

| RNA Polymerase (RNAP) | Recruitment/Contact | Initiation of transcription of the cfx operons annualreviews.organnualreviews.org |

Ligand Recognition and Binding Affinity of this compound

A defining characteristic of the LTTR family, including cfxR, is the regulation of their activity by the binding of small-molecule ligands, known as co-inducers or effectors. nih.govebi.ac.uk These molecules are typically substrates, products, or intermediates of the metabolic pathway that the LTTR regulates. The this compound possesses a C-terminal co-inducer-binding domain, which is structurally distinct from its N-terminal DNA-binding domain. nih.govnih.gov

The binding of a specific co-inducer to this C-terminal domain triggers a significant conformational change in the entire protein complex. annualreviews.orgebi.ac.uk This change is allosterically transmitted to the N-terminal DNA-binding domains, altering how the protein interacts with its DNA target site. annualreviews.org In the absence of the co-inducer, many LTTRs, likely including cfxR, bind to a region of the promoter that represses transcription. annualreviews.org The binding of the co-inducer causes the protein to shift or reposition on the DNA, leading to the activation of transcription. annualreviews.org While the specific co-inducer for cfxR is not explicitly identified in the provided research, for CbbR, a closely related regulator of Calvin cycle operons, NADPH has been shown to enhance DNA binding. researchgate.net

Table 3: Ligand-Binding Characteristics of cfxR (as an LTTR)

Feature Description
Ligand Type Small molecule co-inducer/effector nih.govebi.ac.uk
Binding Domain C-terminal effector-binding domain (EBD) nih.govebi.ac.uk
Mechanism of Action Allosteric regulation; ligand binding induces a conformational change annualreviews.orgebi.ac.uk
Effect on DNA Binding Alters protein conformation, often repositioning it on the promoter to switch from repression to activation annualreviews.org

| Putative Ligand Class | Likely an intermediate or product of the Calvin cycle or related metabolism researchgate.net |

Enzymatic Activities Associated with this compound (If Applicable)

The this compound is a regulatory protein, specifically a transcription factor, and is not known to possess any enzymatic activity. nih.gov Its function is to control the rate of transcription of other genes, not to catalyze chemical reactions. nih.govnih.gov The protein acts as a molecular switch that responds to intracellular signals (co-inducers) to turn gene expression on or off. This regulatory role is distinct from the catalytic function of an enzyme. The genes that cfxR activates, however, do encode for enzymes, namely the suite of catalytic proteins required for the Calvin-Benson cycle. nih.govresearchgate.netfrontiersin.org

Regulatory Cascades and Signal Transduction Initiated by this compound

The this compound is a key component in a signal transduction pathway that allows C. necator to switch to an autotrophic mode of metabolism by fixing atmospheric CO2. nih.gov The cascade is initiated when the cell detects a specific metabolic signal, which manifests as a change in the concentration of the cfxR's co-inducer molecule.

The steps of the regulatory cascade are as follows:

Signal Perception: An intracellular metabolic signal, likely an intermediate from the Calvin cycle or a related pathway, accumulates and serves as a co-inducer. annualreviews.orgresearchgate.net

Ligand Binding: The co-inducer molecule binds to the C-terminal domain of the this compound tetramer. ebi.ac.uk

Conformational Change: This binding event triggers an allosteric change in the this compound's structure. annualreviews.org

DNA Binding and Activation: The activated cfxR complex binds productively to the promoter region of the cfx operons. This involves repositioning from a repressor site to an activator site, which recruits RNA polymerase. annualreviews.org

Gene Expression: Transcription of the cfx operons is initiated, leading to the synthesis of Calvin cycle enzymes. nih.govresearchgate.net

Metabolic Output: The translated enzymes, such as RuBisCO, fructose-1,6-bisphosphatase, and phosphoribulokinase, carry out CO2 fixation, allowing the cell to produce organic carbon from inorganic CO2. researchgate.net

This regulatory circuit ensures that the energetically expensive machinery for carbon fixation is only produced when it is required for the cell's survival. nih.gov

Table 4: Signal Transduction Pathway Initiated by cfxR

Step Component Action
1. Input Signal Co-inducer molecule Binds to this compound ebi.ac.uk
2. Sensor/Regulator This compound Undergoes conformational change upon ligand binding annualreviews.org
3. Transducer Activated cfxR-DNA complex Recruits RNA Polymerase to cfx promoters annualreviews.org
4. Output Transcription & Translation Synthesis of Calvin cycle enzymes (e.g., RuBisCO, FBPase, PRK) nih.govresearchgate.net

| 5. Cellular Response | Metabolic Shift | Activation of autotrophic CO2 fixation nih.gov |

Physiological Roles and Biological Impact of Cfxr Protein

Role of cfxR Protein in Carbon Metabolism and Fixation Pathways

The this compound is fundamentally involved in the regulation of carbon dioxide (CO2) assimilation in chemoautotrophic bacteria, most notably in Cupriavidus necator (formerly Alcaligenes eutrophus). It acts as a transcriptional activator, essential for the expression of the Calvin-Benson-Bassham (CBB) cycle genes, the primary pathway for CO2 fixation in these organisms.

The cfxR gene product is a member of the LysR-type transcriptional regulator (LTTR) family, which are known to control a wide array of genes involved in metabolism, virulence, and stress response. In C. necator, the this compound is required for the expression of two key operons containing structural genes for Calvin cycle enzymes. These operons are responsible for producing the enzymatic machinery necessary to convert CO2 into glucose.

Research has demonstrated that the this compound binds to specific DNA sequences in the promoter regions of the Calvin cycle genes, thereby initiating their transcription. This binding is often influenced by the presence of co-inducer molecules, which can be metabolic intermediates of the pathway, signaling the need for carbon fixation. While the precise in vivo co-inducer for cfxR in C. necator is not definitively established, in the related bacterium Xanthobacter flavus, the homologous regulator CbbR has been shown to respond to NADPH levels, suggesting that the redox state of the cell plays a crucial role in regulating carbon fixation. An elevated NADPH/NADP+ ratio, indicative of sufficient reducing power, enhances the binding of CbbR to DNA, thereby activating the Calvin cycle.

The central role of cfxR in carbon metabolism is underscored by the fact that mutations in the cfxR gene lead to a deficient autotrophic phenotype, where the organism is unable to grow using CO2 as its sole carbon source. This highlights the indispensable nature of cfxR in orchestrating the genetic response required for autotrophic carbon metabolism.

Table 1: Key Genes and Operons Regulated by cfxR in Carbon Metabolism

Gene/OperonFunction in Carbon MetabolismOrganism
cbb operonEncodes key enzymes of the Calvin-Benson-Bassham cycle, such as RuBisCO.Cupriavidus necator
gap-pgk operonEncodes glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate kinase.Xanthobacter flavus

This compound as a Key Regulator of Gene Expression in Autotrophic Organisms

As a LysR-type transcriptional regulator, the this compound is a pivotal element in the gene regulatory network of autotrophic organisms. LTTRs are characterized by a conserved helix-turn-helix DNA-binding domain at their N-terminus and a larger regulatory domain at the C-terminus that typically binds a co-inducer molecule. The binding of the co-inducer is thought to cause a conformational change in the protein, altering its interaction with DNA and its ability to activate transcription.

The this compound, and its homologues like CbbR, typically bind to promoter regions that contain a conserved sequence motif known as the "LysR motif" (T-N11-A). The regulator often binds as a dimer, and its binding can induce a bend in the DNA, which is thought to facilitate the interaction of RNA polymerase with the promoter, thereby initiating transcription.

The expression of the cfxR gene itself is often autoregulated, creating a feedback loop that allows for fine-tuning of the carbon fixation machinery in response to changing environmental conditions. The regulatory network controlled by cfxR ensures that the energetically expensive process of carbon fixation is only activated when necessary, for instance, when alternative carbon sources are scarce and sufficient energy and reducing power are available.

The influence of cfxR extends beyond the direct activation of the Calvin cycle. By controlling the primary pathway for carbon acquisition, it indirectly influences the entire metabolic flux of the cell, impacting the biosynthesis of amino acids, nucleotides, and other essential cellular components derived from fixed carbon.

Table 2: Characteristics of cfxR as a Transcriptional Regulator

CharacteristicDescription
Protein FamilyLysR-type transcriptional regulator (LTTR)
DNA Binding MotifHelix-turn-helix
Target DNA SequenceConserved "LysR motif" (T-N11-A) in promoter regions
Mode of ActionTranscriptional activator
RegulationOften autoregulated and responsive to co-inducers (e.g., NADPH)

Contributions of this compound to Cellular Adaptation and Stress Responses

While the primary role of cfxR is in carbon metabolism, its regulatory function inherently contributes to the broader adaptive capabilities of the organism. The ability to switch between heterotrophic and autotrophic lifestyles, a process in which cfxR is a key player, is a major adaptive advantage, allowing bacteria like C. necator to thrive in diverse and fluctuating environments.

Under nutrient-limiting conditions, where organic carbon sources may be scarce, the activation of the Calvin cycle by cfxR is a critical survival strategy. This metabolic flexibility allows the organism to utilize inorganic carbon, a ubiquitous resource. The regulation of carbon fixation by cfxR is also intertwined with the cellular response to oxidative stress. The Calvin cycle consumes significant amounts of ATP and reducing power (NADPH). By sensing the cellular redox state, as suggested by studies on the homologous CbbR protein, cfxR can help maintain redox homeostasis. During periods of high metabolic activity and potential oxidative stress, the activation of the Calvin cycle can serve as a sink for excess reducing equivalents, thereby mitigating cellular damage.

Furthermore, the stringent response, a global stress response in bacteria triggered by nutrient starvation, is known to influence the expression of various metabolic pathways. It is plausible that the cfxR regulon is integrated with the stringent response network, allowing for a coordinated cellular response to nutrient deprivation that includes the upregulation of autotrophic carbon fixation as a means of survival and adaptation.

Ecological and Biotechnological Implications of this compound Function

The function of the this compound has significant implications for both the ecological roles of the organisms that possess it and for various biotechnological applications.

Ecological Implications:

Bacteria containing cfxR and its homologues are important players in global carbon cycling. As primary producers in certain environments, particularly in soil and aquatic ecosystems, these chemoautotrophs contribute to the conversion of atmospheric CO2 into biomass. The distribution and activity of these bacteria, governed in part by the regulation of carbon fixation via cfxR, can influence the structure and function of microbial communities and the flow of carbon through ecosystems. The ability of these organisms to thrive in oligotrophic environments, thanks to their autotrophic capabilities, highlights their ecological resilience and importance in nutrient-poor settings.

Biotechnological Implications:

The this compound and the regulatory network it controls are of considerable interest for biotechnological applications aimed at carbon capture and utilization. Cupriavidus necator is a well-studied platform organism for the production of bioplastics, specifically polyhydroxyalkanoates (PHAs), from CO2. Enhancing the efficiency of carbon fixation is a key strategy to improve the yields of these biopolymers.

Genetic engineering approaches targeting the this compound or its regulated genes offer the potential to increase the rate of CO2 fixation and channel more carbon towards the synthesis of desired products. For instance, overexpression of cfxR or engineering a version of the protein that is more active or less subject to repressive signals could lead to enhanced expression of the Calvin cycle enzymes and, consequently, higher rates of carbon assimilation. By understanding the regulatory mechanisms of cfxR, it may be possible to uncouple bioplastic production from growth-limiting conditions, which is currently a major bottleneck in the process.

Furthermore, the cfxR promoter-regulator system could be harnessed as a biosensor to control the expression of other genes of interest in response to specific metabolic cues, providing a valuable tool for metabolic engineering and synthetic biology applications.

Table 3: Potential Biotechnological Applications of this compound

ApplicationDescription
Enhanced Bioplastic Production Overexpression or engineering of cfxR to increase carbon flux towards polyhydroxyalkanoate (PHA) synthesis in Cupriavidus necator.
Carbon Capture and Utilization Improving the efficiency of microbial CO2 fixation for the production of biofuels and other valuable chemicals.
Metabolic Engineering Using the cfxR regulatory system as a controllable switch to regulate the expression of engineered metabolic pathways.
Biosensor Development Creating biosensors that respond to changes in cellular redox state or specific metabolic intermediates.

Evolutionary History and Comparative Analysis of Cfxr Protein Homologs

Phylogenetic Relationships and Evolutionary Divergence of cfxR Protein

The evolutionary history of the this compound is characterized by a pattern of divergence that mirrors the broader evolutionary relationships of the organisms in which it is found. Phylogenetic analyses, which reconstruct evolutionary history, reveal that this compound homologs cluster together based on the taxonomic classification of the species. For instance, mammalian cfxR proteins share a more recent common ancestor with each other than they do with cfxR homologs from more distantly related vertebrate lineages.

The divergence of this compound homologs can be traced back hundreds of millions of years. The estimated time of divergence between different vertebrate lineages, based on molecular clock analyses of related protein families, suggests that the ancestral cfxR gene was present in the early stages of vertebrate evolution. Over time, gene duplication events and subsequent evolutionary pressures have led to the diversification of the cfxR gene family, resulting in the array of homologs observed today.

A notable feature of cfxR evolution is the varying rates of change observed in different parts of the protein. While certain regions have remained highly conserved across vast evolutionary distances, others have accumulated amino acid substitutions at a higher rate. This pattern of conservation and divergence is a hallmark of proteins that have maintained essential functions while adapting to new physiological contexts.

Interactive Table: Phylogenetic Distribution of cfxR Homologs

Taxonomic GroupRepresentative SpeciesSequence Identity to Human cfxR (%)
MammaliaMus musculus (Mouse)95
AvesGallus gallus (Chicken)85
ReptiliaAnolis carolinensis (Green anole)80
AmphibiaXenopus laevis (African clawed frog)75
ActinopterygiiDanio rerio (Zebrafish)70

Note: The sequence identity values are illustrative and represent a generalized pattern of conservation.

Conservation of Functional Domains and Regulatory Motifs in this compound Homologs

Key functional domains, such as those involved in ligand binding, protein-protein interactions, and catalytic activity, show high levels of sequence identity across diverse species. For example, specific amino acid residues that are crucial for the structural integrity of these domains are often invariant, indicating strong negative selection against any changes that would compromise their function.

Similarly, regulatory motifs, which are short sequences of amino acids that control protein activity, localization, and turnover, are also highly conserved. These motifs include phosphorylation sites, ubiquitination sites, and nuclear localization signals. The preservation of these regulatory elements suggests that the fundamental mechanisms controlling this compound function have been maintained throughout evolution.

Adaptive Evolution and Functional Divergence of cfxR Genes

While purifying selection has been the dominant force in maintaining the core functions of the this compound, there is also evidence of adaptive evolution and functional divergence within the gene family. nih.gov This process, often driven by positive selection, allows organisms to adapt to new environments or acquire novel biological functions. nih.gov

Instances of adaptive evolution in the cfxR gene are often associated with regions of the protein that are involved in interactions with other molecules or that are subject to different physiological demands in various species. For example, the ligand-binding pocket of cfxR may show evidence of positive selection in lineages that have been exposed to new environmental signals or have evolved different metabolic pathways.

Functional divergence can also occur after gene duplication events. When a gene is duplicated, one copy is free to accumulate mutations and potentially acquire a new function, while the other copy retains the original function. This process of neofunctionalization can lead to the expansion of the cfxR gene family and the evolution of specialized protein variants with distinct roles. The rate of divergence between protein sequences and structures can be accelerated in cases where proteins are evolving new functions. nih.gov

The study of the evolutionary history and comparative analysis of this compound homologs provides valuable insights into the fundamental principles of molecular evolution. The interplay between conservation and divergence has allowed this important protein to maintain its essential functions while adapting to the ever-changing demands of life.

Advanced Methodologies in Cfxr Protein Research

Genetic Engineering and Mutagenesis Approaches for cfxR Protein Studies

Genetic engineering and mutagenesis are fundamental tools for investigating protein function by altering the genetic sequence encoding the protein. These approaches allow for targeted modifications to the protein's amino acid sequence, promoter regions, or regulatory elements controlling its expression nih.govnautilus.bio. Site-directed mutagenesis, for instance, can be used to introduce specific amino acid substitutions to identify residues critical for cfxR's structure, DNA binding, or interaction with other proteins. Random mutagenesis can generate libraries of cfxR variants that can be screened for altered activity or regulatory properties nautilus.bio. Techniques like gene editing, such as CRISPR-Cas9, offer precise ways to modify the cfxR gene in its native genomic context, allowing for the study of its function in situ nih.gov. By observing the phenotypic consequences of these genetic alterations, researchers can infer the roles of specific protein domains, residues, or regulatory elements. While these methods are broadly applicable to studying regulatory proteins, specific detailed studies focusing solely on comprehensive genetic engineering and mutagenesis of cfxR were not prominently found in the search results.

High-Throughput Omics Technologies for Profiling this compound Function

High-throughput omics technologies, including transcriptomics and proteomics, provide comprehensive insights into gene expression and protein abundance on a large scale. Transcriptomics, often utilizing RNA sequencing (RNA-Seq), can reveal how the expression of the cfxR gene is regulated under different environmental conditions or in various genetic backgrounds creative-proteomics.com. This can help identify the signals or pathways that influence cfxR production. Proteomics, typically employing mass spectrometry-based techniques, allows for the identification and quantification of this compound levels and potential post-translational modifications. By comparing the proteomic profiles of organisms with and without functional cfxR, researchers can identify downstream proteins or pathways regulated by cfxR. Integrated multi-omics approaches, combining data from genomics, transcriptomics, and proteomics, can provide a holistic view of the cellular impact of cfxR activity. Although omics technologies are powerful for profiling protein function, specific detailed high-throughput omics studies focusing solely on this compound function were not extensively retrieved in the search results.

Advanced Structural Biology Techniques for this compound Characterization

Advanced structural biology techniques are essential for determining the three-dimensional structure of proteins, which is crucial for understanding their function. X-ray crystallography can provide high-resolution atomic models of purified this compound, ideally in complex with its DNA binding targets or interacting partners. Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for studying protein dynamics, flexibility, and interactions in solution, particularly for smaller proteins or flexible regions of larger proteins. Cryo-electron microscopy (Cryo-EM) is increasingly used for determining the structures of large protein complexes, which could be relevant if cfxR functions as part of a multiprotein assembly. These structural techniques can reveal how cfxR binds to DNA, undergoes conformational changes upon effector binding, or interacts with other components of the CO2 fixation machinery. While these techniques are standard for structural characterization of proteins, specific detailed structural studies focusing solely on cfxR were not prominently found in the search results.

Biophysical Characterization Methods for this compound Interactions and Dynamics

Biophysical methods are employed to quantitatively characterize protein interactions, stability, and dynamics. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure the binding affinity and kinetics of cfxR interaction with DNA or other molecules. Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) can assess the thermal stability and secondary structure of cfxR, respectively. Dynamic Light Scattering (DLS) can provide information on the size and aggregation state of cfxR in solution. These methods are crucial for understanding the molecular basis of cfxR function and how it is modulated by its environment or ligands. While these biophysical techniques are widely used to study protein interactions and dynamics, specific detailed biophysical characterization studies focusing solely on cfxR were not extensively retrieved in the search results.

Computational Modeling and Simulation of this compound Structure and Dynamics

Computational modeling and simulation approaches complement experimental techniques by providing theoretical insights into protein structure, dynamics, and interactions. Techniques such as molecular dynamics (MD) simulations can simulate the time-dependent behavior of cfxR atoms, providing insights into its flexibility, conformational changes, and interactions with ligands or DNA at an atomic level. Homology modeling can be used to predict the 3D structure of cfxR based on the known structures of related regulatory proteins if experimental structures are unavailable nautilus.bio. Docking simulations can predict how potential effector molecules might bind to cfxR. These computational methods can help generate hypotheses about cfxR function and guide experimental design. While computational approaches are valuable for studying protein structure and dynamics, specific detailed computational modeling and simulation studies focusing solely on cfxR were not prominently found in the search results.

In Vivo and In Vitro Functional Assays for this compound Activity

Functional assays are critical for directly measuring the biological activity of this compound. In vitro assays can be performed with purified this compound to assess its specific biochemical activities, such as DNA binding affinity through techniques like Electrophoretic Mobility Shift Assays (EMSAs). If cfxR has enzymatic activity, appropriate enzyme activity assays can be developed. In vivo assays are conducted in living cells or organisms to evaluate the effect of cfxR on cellular processes, such as CO2 fixation rates in bacteria creative-proteomics.com. Reporter gene assays can be used to monitor the transcriptional activation or repression activity of cfxR on its target genes. These assays, both in vitro and in vivo, are essential for confirming the functional consequences of cfxR activity and the impact of mutations or environmental changes. While functional assays are routinely used to study protein activity, specific detailed in vivo and in vitro functional assays focusing solely on cfxR were not extensively retrieved in the search results, although its role in CO2 fixation has been indicated creative-proteomics.com.

Given the limited specific information on this compound research using these advanced methodologies in the provided search results, it is not possible to include data tables or a list of specific compounds and their PubChem CIDs directly related to cfxR research within the scope of this article. The methodologies described represent general approaches in protein science applicable to studying regulatory proteins like cfxR.

Compound Names and PubChem CIDs: Based on the search results, no specific chemical compounds directly studied in conjunction with this compound using these advanced methodologies were prominently mentioned with sufficient detail to warrant a table with PubChem CIDs within the strict scope of this article.

Emerging Questions and Future Trajectories in Cfxr Protein Research

Elucidating Uncharacterized Regulatory Partners and Ligands of cfxR Protein

A key area of future research involves identifying and characterizing the full range of molecules that interact with this compound. As a transcriptional regulator, cfxR's activity is influenced by binding to specific DNA sequences and often modulated by effector molecules or ligands. nih.govasm.org While some target genes regulated by cfxR have been identified, the complete set of DNA binding sites across different organisms and conditions remains to be fully elucidated. Furthermore, the identity of all physiological ligands that bind to cfxR and influence its regulatory function is an open question. LysR-type regulators are known to bind coinducer molecules, often metabolites, which alter their DNA-binding properties. nih.govasm.org Identifying these ligands is crucial for understanding how cellular metabolic states are coupled to the regulation of carbon fixation.

Future studies will likely employ a combination of approaches, including:

Genome-wide techniques: Chromatin immunoprecipitation followed by sequencing (ChIP-seq) can help identify all genomic regions bound by cfxR under different conditions.

Biochemical methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to screen potential metabolite ligands and quantify their binding affinity to this compound. rsc.orgmdpi.com

Genetic screens: High-throughput genetic screens could identify other proteins or factors that interact with cfxR or are part of its regulatory network. cysticfibrosis.ca

Understanding these interactions will provide a more complete picture of the cfxR regulon and how its activity is fine-tuned within the cellular environment.

Comprehensive Dissection of this compound's Role in Systems-Level Metabolic Regulation

While cfxR is known to regulate genes involved in carbon fixation, its broader impact on cellular metabolism at a systems level is not fully understood. ethz.chnih.gov Metabolic regulation is a complex interplay of enzyme activity, gene expression, and metabolite availability. nih.govplos.org Future research should aim to dissect how cfxR-mediated regulation of carbon fixation genes integrates with other metabolic pathways and regulatory networks within the cell.

Key questions for future investigation include:

How does cfxR activity influence the flux through the CBB cycle and its connection to central carbon metabolism?

Are there feedback loops or cross-regulatory interactions between cfxR and other transcriptional regulators or metabolic enzymes? nih.govucsd.edu

Systems biology approaches, combining experimental data with computational modeling, will be essential to address these questions. nih.govucsd.edu

Potential research avenues include:

Flux balance analysis: Integrating cfxR regulatory information into genome-scale metabolic models to predict its impact on metabolic fluxes.

Transcriptomic and metabolomic profiling: Analyzing global gene expression and metabolite levels in strains with altered cfxR expression or under different conditions to identify affected pathways. nih.gov

Network analysis: Constructing and analyzing protein-protein interaction and regulatory networks to identify cfxR's connections to other cellular components. nih.govnih.gov

This systems-level perspective will reveal the full extent of cfxR's influence on cellular physiology and its importance in metabolic adaptation.

Structural Determination of this compound in Complex with Its Targets

Determining the three-dimensional structure of this compound, particularly in complex with its DNA binding sites and potential ligands, is critical for understanding the molecular basis of its function. synthelis.comnih.gov Structural information can reveal how cfxR recognizes specific DNA sequences, how ligand binding induces conformational changes, and how it interacts with other proteins or the transcription machinery.

While protein structure prediction methods have advanced significantly, experimental structure determination provides the most accurate and detailed insights. nih.govebi.ac.uk

Future structural studies will likely utilize techniques such as:

X-ray crystallography: Crystallizing cfxR alone and in complex with target DNA fragments and identified ligands to obtain high-resolution structures. plantsciencejournal.comnih.govcrelux.comnews-medical.net

Cryo-electron microscopy (Cryo-EM): Studying larger complexes involving cfxR, such as those with RNA polymerase or other regulatory proteins. news-medical.net

NMR spectroscopy: Investigating the dynamics and conformational changes of cfxR upon ligand or DNA binding. news-medical.net

Challenges in this area may include obtaining sufficient quantities of pure, stable this compound and growing suitable crystals for crystallography. plantsciencejournal.com However, successful structural determination will provide invaluable information for understanding cfxR's mechanism and guiding future engineering efforts.

Integration of Multi-Omics Data for Predictive Models of cfxR Function

The integration of data from various "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) holds immense potential for building predictive models of this compound function. nih.govgenexplain.comnih.govazolifesciences.com Each omics layer provides a different snapshot of the cellular state, and integrating these datasets can reveal complex relationships and regulatory mechanisms that are not apparent from single-omics analysis. nih.govazolifesciences.commdpi.com

Future research should focus on:

Developing integrated analysis pipelines: Creating computational tools and workflows to combine and analyze diverse omics datasets related to cfxR. genexplain.comnih.gov

Building predictive models: Utilizing machine learning and other computational approaches to develop models that can predict cfxR activity, its target genes, or its impact on metabolic fluxes based on omics data. mdpi.comnih.gov

Validating predictions experimentally: Using the predictions from multi-omics models to design targeted experiments that validate the predicted interactions and functions of cfxR.

This integrated approach will move beyond simply identifying components of the cfxR network to understanding the dynamic interplay between different molecular layers and predicting how perturbations to cfxR or its environment will affect cellular behavior.

Exploration of this compound for Synthetic Biology and Metabolic Engineering Applications

Given its role in regulating carbon fixation, this compound is a promising target for applications in synthetic biology and metabolic engineering. nih.govsynthelis.comnih.govmdpi.com Modulating carbon fixation pathways can be beneficial for improving the efficiency of CO2 utilization, enhancing the production of valuable chemicals, or developing engineered organisms with novel metabolic capabilities. ethz.chnih.govdntb.gov.uadntb.gov.uafrontiersin.org

Future applications could include:

Optimizing carbon fixation: Engineering cfxR or its regulatory elements to enhance the efficiency of CO2 conversion in photosynthetic or chemoautotrophic organisms.

Redirecting metabolic flux: Utilizing cfxR-based regulatory circuits to control the flow of carbon through specific pathways for the production of desired compounds. nih.govmdpi.com

Creating novel synthetic pathways: Incorporating cfxR and its regulated genes into synthetic biological constructs to engineer organisms with entirely new metabolic capabilities. nih.govfrontiersin.orgnih.gov

Research in this area will involve designing and testing engineered cfxR variants or regulatory elements in relevant host organisms. mdpi.com This could lead to the development of sustainable bioproduction processes and novel biocatalysts.

Overcoming Methodological Hurdles in this compound Research

Despite advances in molecular biology and biochemistry, research on transcriptional regulators like cfxR still faces methodological challenges. These can include difficulties in expressing, purifying, and characterizing the protein, particularly if it is present at low levels or requires specific conditions for activity. plantsciencejournal.com Studying protein-ligand interactions can also be challenging, especially for weak or transient interactions. nih.govfrontiersin.org Furthermore, analyzing complex regulatory networks and integrating large-scale omics datasets requires sophisticated computational tools and expertise. nih.govazolifesciences.com

Future efforts should address these hurdles by:

Improving protein expression and purification techniques: Developing optimized protocols for producing high yields of soluble and active this compound.

Developing sensitive methods for interaction studies: Employing advanced techniques that can detect and quantify weak protein-DNA or protein-ligand interactions. frontiersin.org

Enhancing computational tools for data integration and modeling: Developing more user-friendly and powerful software for analyzing multi-omics data and building predictive models. genexplain.com

Fostering interdisciplinary collaboration: Bringing together researchers with expertise in molecular biology, biochemistry, bioinformatics, and engineering to tackle the complex challenges in cfxR research.

Overcoming these methodological hurdles will accelerate the pace of discovery and enable a more complete understanding of this compound and its role in cellular regulation.

Q & A

Q. What is the primary function of the cfxR protein in bacterial CO2 fixation, and how can its regulatory role be experimentally validated?

The this compound acts as a transcriptional activator for Calvin cycle enzymes in Alcaligenes eutrophus H16, enabling autotrophic CO2 assimilation . To validate its regulatory role:

  • Perform gene knockout experiments to compare CO2 fixation efficiency in wild-type vs. ΔcfxR mutants.
  • Use RT-PCR to quantify expression levels of cfx operons (e.g., cfxB-cfxA) under varying CO2 conditions.
  • Conduct mobility shift assays to confirm DNA-binding activity of CfxR to promoter regions of cfx operons .

Q. What molecular techniques are recommended to analyze this compound-DNA interactions?

  • Electrophoretic Mobility Shift Assay (EMSA) : Label cfx operon promoter DNA and observe shifts when incubated with purified this compound .
  • Chromatin Immunoprecipitation (ChIP) : Crosslink CfxR-DNA complexes in vivo, immunoprecipitate, and identify bound DNA regions via sequencing .

Q. How can researchers ensure reliable detection of cfxR expression in heterologous systems like E. coli?

  • Use inducible expression vectors (e.g., pT7-7 system) to control cfxR transcription .
  • Validate protein production via SDS-PAGE and Western blotting with anti-CfxR antibodies.
  • Confirm functionality through complementation assays in cfxR-deficient bacterial strains .

Advanced Research Questions

Q. How to resolve contradictions in cfxR operon expression data under varying carbon sources?

  • Controlled experimental design : Standardize growth conditions (e.g., carbon/nitrogen ratios, pH, temperature) to minimize confounding variables .
  • Dual-reporter systems : Use fluorescent or luminescent reporters fused to cfx operon promoters to monitor real-time expression dynamics .
  • Meta-analysis : Compare datasets from multiple studies using tools like PRIDE or UniProt to identify consensus patterns .

Q. What strategies address challenges in cross-species functional conservation studies of cfxR homologs?

  • Sequence alignment : Identify conserved LysR-family domains (N-terminal helix-turn-helix motifs) using tools like BLAST or Clustal Omega .
  • Heterologous expression : Clone cfxR homologs from other species (e.g., Cupriavidus necator) into E. coli and test complementation of ΔcfxR phenotypes .
  • Structural modeling : Predict DNA-binding interfaces via homology modeling (e.g., SWISS-MODEL) and validate with site-directed mutagenesis .

Q. How can researchers distinguish between direct and indirect regulatory effects of cfxR on cfx operons?

  • Time-course transcriptomics : Measure operon expression at multiple time points after cfxR induction to separate primary vs. secondary targets .
  • Knockdown/overexpression studies : Use inducible systems to perturb cfxR levels and observe downstream gene responses.
  • Network analysis : Integrate RNA-seq data with protein interaction databases (e.g., STRING) to map regulatory cascades .

Methodological Best Practices

  • Data reproducibility : Adhere to NIH guidelines for preclinical research, including detailed reporting of experimental conditions and statistical methods .
  • Conflict resolution : For contradictory findings, use hierarchical clustering (e.g., in R/Bioconductor) to group studies by experimental parameters and identify outliers .
  • Ethical considerations : Obtain institutional approval for genetic modification studies and deposit raw data in public repositories (e.g., NCBI SRA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.